molecular formula C11H25IOSi B14272686 Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- CAS No. 156592-94-8

Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-

Cat. No.: B14272686
CAS No.: 156592-94-8
M. Wt: 328.30 g/mol
InChI Key: RWNJAGKFEUACNZ-JTQLQIEISA-N
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Description

Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a tert-butyl group, two methyl groups, and a 4-iodo-2-methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- typically involves the reaction of a suitable silane precursor with an appropriate iodinated alcohol. One common method involves the use of tert-butyl(dimethyl)silane and (2S)-4-iodo-2-methylbutanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes with different substituents.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of silane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry

In chemistry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used as a building block for the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound can be used in the synthesis of bioactive molecules and pharmaceuticals

Industry

In industry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- involves its ability to undergo various chemical transformations. The silane group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The presence of the iodine atom allows for selective substitution reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,1-dimethylethyl)[(2S)-4-chloro-2-methylbutoxy]dimethyl-
  • Silane, (1,1-dimethylethyl)[(2S)-4-bromo-2-methylbutoxy]dimethyl-
  • Silane, (1,1-dimethylethyl)[(2S)-4-fluoro-2-methylbutoxy]dimethyl-

Uniqueness

Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, allowing for different reaction pathways and products .

Properties

CAS No.

156592-94-8

Molecular Formula

C11H25IOSi

Molecular Weight

328.30 g/mol

IUPAC Name

tert-butyl-[(2S)-4-iodo-2-methylbutoxy]-dimethylsilane

InChI

InChI=1S/C11H25IOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1

InChI Key

RWNJAGKFEUACNZ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CCI)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CCI)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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